molecular formula C23H25BrF3N3O2 B13408177 4-amino-5-bromo-2-methoxy-N-[8-[[3-(trifluoromethyl)phenyl]methyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide CAS No. 76351-90-1

4-amino-5-bromo-2-methoxy-N-[8-[[3-(trifluoromethyl)phenyl]methyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide

Cat. No.: B13408177
CAS No.: 76351-90-1
M. Wt: 512.4 g/mol
InChI Key: IFZSTBCHFSTXSA-UHFFFAOYSA-N
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Description

4-amino-5-bromo-2-methoxy-N-[8-[[3-(trifluoromethyl)phenyl]methyl]-8-azabicyclo[321]octan-3-yl]benzamide is a complex organic compound that features a unique structure combining various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-bromo-2-methoxy-N-[8-[[3-(trifluoromethyl)phenyl]methyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide typically involves multiple steps, including:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls.

Chemical Reactions Analysis

Types of Reactions

4-amino-5-bromo-2-methoxy-N-[8-[[3-(trifluoromethyl)phenyl]methyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups.

Scientific Research Applications

4-amino-5-bromo-2-methoxy-N-[8-[[3-(trifluoromethyl)phenyl]methyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-amino-5-bromo-2-methoxy-N-[8-[[3-(trifluoromethyl)phenyl]methyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-amino-5-bromo-2-methoxy-N-[8-[[3-(trifluoromethyl)phenyl]methyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide apart is its unique combination of functional groups and the azabicyclo[3.2.1]octane moiety, which provides distinct chemical and biological properties not found in simpler analogs.

Properties

CAS No.

76351-90-1

Molecular Formula

C23H25BrF3N3O2

Molecular Weight

512.4 g/mol

IUPAC Name

4-amino-5-bromo-2-methoxy-N-[8-[[3-(trifluoromethyl)phenyl]methyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide

InChI

InChI=1S/C23H25BrF3N3O2/c1-32-21-11-20(28)19(24)10-18(21)22(31)29-15-8-16-5-6-17(9-15)30(16)12-13-3-2-4-14(7-13)23(25,26)27/h2-4,7,10-11,15-17H,5-6,8-9,12,28H2,1H3,(H,29,31)

InChI Key

IFZSTBCHFSTXSA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)NC2CC3CCC(C2)N3CC4=CC(=CC=C4)C(F)(F)F)Br)N

Origin of Product

United States

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